molecular formula C17H19N5O5 B2751222 ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate CAS No. 941887-22-5

ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate

Cat. No.: B2751222
CAS No.: 941887-22-5
M. Wt: 373.369
InChI Key: MMYATBOPQVJWDY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate is a complex organic compound with potential applications in various scientific fields. This compound contains several functional groups, including imidazo, triazin, and acetamido, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate can be achieved through a multi-step process:

  • Starting Materials: : The synthesis often begins with the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate.

  • Formation of Triazine Ring: : The intermediate undergoes cyclization with cyanamide to form the triazine ring.

  • Introduction of Imidazo Ring: : The triazine compound is then reacted with ethyl glycinate, leading to the formation of the imidazo ring structure.

  • Final Esterification: : The final step involves esterification with acetic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but optimized for large-scale synthesis. Reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.

  • Reduction: : Reduction reactions may target the imidazo or triazine rings, resulting in the formation of reduced analogs.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Reagents such as halides, sulfonates, or nitrates under various conditions (e.g., acidic, basic, or neutral).

Major Products

  • Oxidation: : Oxidized derivatives of the phenyl ring.

  • Reduction: : Reduced imidazo or triazine analogs.

  • Substitution: : Substituted compounds with different functional groups (e.g., halides, sulfonates).

Scientific Research Applications

Ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate has various applications in scientific research, including:

Chemistry

  • Catalysis: : As a potential catalyst in organic reactions.

  • Material Science: : In the synthesis of advanced materials and polymers.

Biology

  • Biological Probes: : Used as a probe to study enzyme mechanisms and cellular processes.

Medicine

  • Pharmaceuticals: : Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

Industry

  • Chemical Manufacturing: : Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways:

Molecular Targets

  • Enzymes: : Can inhibit or activate enzymes by binding to active sites or allosteric sites.

  • Receptors: : May interact with cellular receptors, altering signal transduction pathways.

Pathways Involved

  • Metabolic Pathways: : Alters metabolic processes by influencing key enzymes.

  • Cell Signaling: : Affects signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparing ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate with other compounds reveals its unique features:

Similar Compounds

  • Ethyl 2-(3,4-dioxo-3,4-dihydro-2H-benzo[c][1,2,6]oxadiazin-1-yl)acetate

  • Ethyl 2-(2-(3,4-dioxo-5,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)propanoate

Uniqueness

  • Functional Groups: : The combination of imidazo, triazin, and acetamido groups in a single molecule.

  • Chemical Reactivity: : Exhibits unique reactivity patterns due to its complex structure.

  • Applications: : Diverse applications in different scientific fields.

This compound’s complex structure and versatile chemistry make it an interesting subject for further research and development. Whether you are exploring its reactivity, potential therapeutic uses, or industrial applications, there’s always something new to discover with this compound.

Properties

IUPAC Name

ethyl 2-[[2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-2-27-14(24)10-18-13(23)11-22-16(26)15(25)21-9-8-20(17(21)19-22)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYATBOPQVJWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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